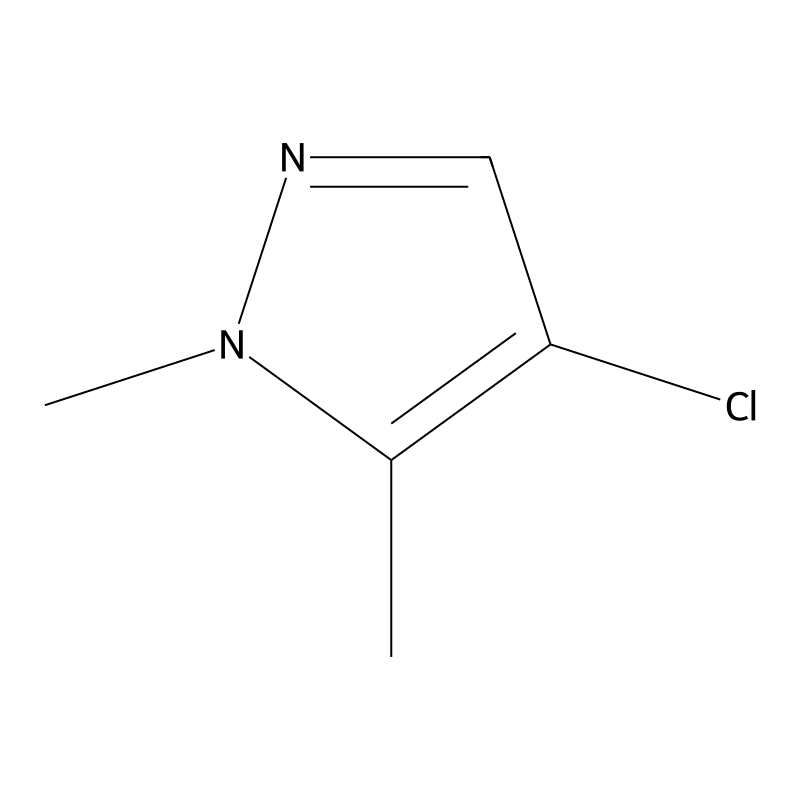4-chloro-1,5-dimethyl-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Organic synthesis: The presence of a chlorine group and methyl substitutions on the pyrazole ring suggests potential uses of 4-chloro-1,5-dimethyl-1H-pyrazole as a building block in organic synthesis. By manipulating the reactive sites on the molecule, researchers could potentially create novel compounds with various functionalities.
- Medicinal chemistry: Pyrazole derivatives are known for exhibiting a wide range of biological activities. 4-chloro-1,5-dimethyl-1H-pyrazole could be investigated for its potential as a lead molecule in drug discovery. Studies might explore its interaction with specific enzymes or receptors to identify medicinal properties. PubChem, 4-chloro-1-methyl-1H-pyrazole:
- Material science: Certain pyrazole derivatives have shown promise in material science applications. The properties of 4-chloro-1,5-dimethyl-1H-pyrazole, such as its thermal stability or conductivity, could be explored for potential uses in the development of new materials.
4-chloro-1,5-dimethyl-1H-pyrazole is an organic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. The presence of a chlorine atom at the 4-position and two methyl groups at the 1 and 5 positions contributes to its unique chemical properties. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science.
- Oxidation: The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: It can undergo reduction reactions to convert the carbohydrazide group to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, leading to a variety of derivatives.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with distinct functional groups.
Research indicates that 4-chloro-1,5-dimethyl-1H-pyrazole exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor and receptor ligand, which may modulate various biological pathways. Its derivatives are known for antioxidant properties, antitumor activities, and potential applications in treating various diseases.
The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole typically involves several steps:
- Starting Materials: The synthesis often begins with 4-chloro-3,5-dimethyl-1H-pyrazole.
- Reagents: Hydrazine hydrate is commonly used under reflux conditions in solvents like ethanol or methanol.
- Isolation: The product is usually isolated through filtration and recrystallization.
Industrial Production
In industrial settings, similar synthetic routes are employed but optimized for efficiency using continuous flow reactors and automated systems. Factors such as temperature, pressure, and solvent choice are crucial for maximizing yield.
4-chloro-1,5-dimethyl-1H-pyrazole has several applications:
- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology: Utilized in studying enzyme inhibitors and receptor interactions.
- Industry: Employed in producing agrochemicals and dyes due to its biological activity.
Interaction studies focus on the binding affinities and mechanisms of action of 4-chloro-1,5-dimethyl-1H-pyrazole with biological targets. Molecular docking studies have been conducted to predict how this compound interacts with specific enzymes or receptors related to its biological activities. These studies help elucidate potential therapeutic mechanisms and optimize its structure for enhanced efficacy.
Several compounds share structural similarities with 4-chloro-1,5-dimethyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-3,5-dimethyl-1H-pyrazole | Lacks the carbohydrazide group | Less versatile in certain reactions |
| 1,5-dimethyl-1H-pyrazole-3-carbohydrazide | No halogen substitution | Exhibits antioxidant properties |
| 4-chloro-1-methyl-1H-pyrazole | One methyl group at position 1 | May influence chemical properties |
| 4-bromo-1,5-dimethyl-1H-pyrazole | Bromine substitution instead of chlorine | Similar biological activities |
| 5-methyl-1H-pyrazole | Methyl group at position 5; no halogen | Exhibits antioxidant properties |
Uniqueness
The uniqueness of 4-chloro-1,5-dimethyl-1H-pyrazole lies in its specific combination of halogen substitution and methyl groups. This combination may enhance its biological activity compared to other similar compounds, making it a valuable candidate in synthetic and medicinal chemistry.








